molecular formula C14H20O B14393455 [(6-Methylhept-5-EN-2-YL)oxy]benzene CAS No. 88626-78-2

[(6-Methylhept-5-EN-2-YL)oxy]benzene

Katalognummer: B14393455
CAS-Nummer: 88626-78-2
Molekulargewicht: 204.31 g/mol
InChI-Schlüssel: TUYHMSMGLLMYDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(6-Methylhept-5-EN-2-YL)oxy]benzene is an organic compound with a unique structure that combines a benzene ring with a 6-methylhept-5-en-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Methylhept-5-EN-2-YL)oxy]benzene typically involves the reaction of 6-methylhept-5-en-2-ol with phenol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 6-methylhept-5-en-2-ol and phenol.

    Catalyst: Acid catalyst (e.g., sulfuric acid).

    Solvent: Toluene.

    Reaction Conditions: Elevated temperature (around 100-150°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

[(6-Methylhept-5-EN-2-YL)oxy]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

[(6-Methylhept-5-EN-2-YL)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of [(6-Methylhept-5-EN-2-YL)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites on enzymes, inhibiting or modulating their activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Methylhept-5-en-2-one: A structurally related compound with similar chemical properties.

    5-Methyl-2-(6-methylhept-5-en-2-yl)phenol: Another related compound with a phenolic group.

    ®-1-Methyl-4-(6-methylhept-5-en-2-yl)cyclohexa-1,4-diene: A compound with a cyclohexadiene ring.

Uniqueness

[(6-Methylhept-5-EN-2-YL)oxy]benzene is unique due to its specific combination of a benzene ring with a 6-methylhept-5-en-2-yl group, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

88626-78-2

Molekularformel

C14H20O

Molekulargewicht

204.31 g/mol

IUPAC-Name

6-methylhept-5-en-2-yloxybenzene

InChI

InChI=1S/C14H20O/c1-12(2)8-7-9-13(3)15-14-10-5-4-6-11-14/h4-6,8,10-11,13H,7,9H2,1-3H3

InChI-Schlüssel

TUYHMSMGLLMYDE-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC=C(C)C)OC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.